

# Off-Target Kinase Profiling of TG100572: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TG 100572 |           |
| Cat. No.:            | B1589755  | Get Quote |

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential toxicities. This guide provides a comparative analysis of the off-target kinase profile of TG100572, a multi-targeted kinase inhibitor, against other well-characterized inhibitors with overlapping target profiles: Sunitinib, Sorafenib, and Dasatinib.

TG100572 is a potent inhibitor of receptor tyrosine kinases (RTKs) and Src family kinases.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), as well as several members of the Src kinase family.[1] This profile makes it a valuable tool for studying angiogenesis and related pathological conditions.

#### **Comparative Kinase Inhibition Profiles**

The following tables summarize the inhibitory activity (IC50 in nM) of TG100572 and selected alternative multi-targeted kinase inhibitors against a panel of on-target and off-target kinases. Lower IC50 values indicate greater potency.

Disclaimer: The IC50 values presented below are compiled from various sources. Direct comparison should be approached with caution as experimental conditions, such as ATP concentration and assay format, can influence the results.

Table 1: Inhibition of Receptor Tyrosine Kinases by TG100572 and Comparators



| Kinase | TG100572 IC50<br>(nM) | Sunitinib IC50<br>(nM) | Sorafenib IC50<br>(nM) | Dasatinib IC50<br>(nM)                   |
|--------|-----------------------|------------------------|------------------------|------------------------------------------|
| VEGFR1 | 2[1]                  | -                      | 26                     | -                                        |
| VEGFR2 | 7[1]                  | 80[2]                  | 90                     | -                                        |
| VEGFR3 | -                     | -                      | 20                     | -                                        |
| FGFR1  | 2[1]                  | -                      | 580                    | -                                        |
| FGFR2  | 16[1]                 | -                      | -                      | -                                        |
| PDGFRβ | 13[1]                 | 2[2]                   | 57                     | Yes (inhibits)[3]                        |
| c-Kit  | -                     | 4 (Ki)[2]              | 68                     | Yes (inhibits)[1]                        |
| Flt3   | -                     | 50 (ITD mutant) [2]    | 58                     | Yes (inhibits at ~10 <sup>-6</sup> M)[1] |

Table 2: Inhibition of Src Family and Other Kinases by TG100572 and Comparators

| Kinase | TG100572 IC50<br>(nM) | Sunitinib IC50<br>(nM) | Sorafenib IC50<br>(nM) | Dasatinib IC50<br>(nM) |
|--------|-----------------------|------------------------|------------------------|------------------------|
| Src    | 1[1]                  | -                      | -                      | <1                     |
| Fgr    | 5[1]                  | -                      | -                      | Yes (inhibits)[3]      |
| Fyn    | 0.5[1]                | -                      | -                      | Yes (inhibits)[3]      |
| Hck    | 6[1]                  | -                      | -                      | Yes (inhibits)[3]      |
| Lck    | 0.1[1]                | -                      | -                      | Yes (inhibits)[3]      |
| Lyn    | 0.4[1]                | -                      | -                      | Yes (inhibits)[3]      |
| Yes    | 0.2[1]                | -                      | -                      | Yes (inhibits)[3]      |
| B-Raf  | -                     | -                      | 22 (wild-type)         | -                      |
| Abl    | -                     | -                      | -                      | <1                     |



## **Signaling Pathways and Experimental Workflow**

To visualize the biological context and experimental approach for kinase profiling, the following diagrams are provided.





Click to download full resolution via product page

TG100572 Signaling Pathway Inhibition





Click to download full resolution via product page

Radiometric Kinase Inhibition Assay Workflow

# **Experimental Protocols**



The determination of kinase inhibitor potency is crucial for its characterization. Below is a detailed protocol for a representative radiometric kinase assay, a common method for quantifying kinase activity and inhibition.

#### Radiometric Kinase Assay (Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate from [y-32P]ATP or [y-33P]ATP onto a specific peptide or protein substrate by the kinase.

- 1. Materials and Reagents:
- Purified recombinant kinase
- · Specific peptide or protein substrate
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- [y-32P]ATP or [y-33P]ATP
- Unlabeled ATP
- Test inhibitor (e.g., TG100572) dissolved in DMSO
- Phosphocellulose filter plates or membrane
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation fluid or phosphor imager screen
- Microplate reader or phosphor imager
- 2. Assay Procedure:
- Prepare Reagents:
  - Prepare a working solution of the kinase in kinase reaction buffer.
  - Prepare a working solution of the substrate in kinase reaction buffer.



- Prepare a working solution of ATP by mixing unlabeled ATP and [γ-<sup>32</sup>P]ATP to the desired final concentration (often at or near the Km for the kinase) and specific activity.
- Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to achieve the final desired concentrations.
- Kinase Reaction:
  - In a microplate, add the following in order:
    - Kinase reaction buffer
    - Test inhibitor at various concentrations (or DMSO for control)
    - Substrate solution
    - Kinase solution
  - Initiate the reaction by adding the ATP solution.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stopping the Reaction and Substrate Capture:
  - Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
- Washing:
  - Wash the filter membrane multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
- Detection and Data Analysis:
  - Dry the filter membrane.



- Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or a phosphor imager.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This guide provides a foundational comparison of the off-target profile of TG100572. For definitive conclusions, it is recommended to profile TG100572 and comparator compounds in parallel using a broad kinase panel under standardized assay conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multiparameter Analysis of the "Off-Target Effects" of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-Target Kinase Profiling of TG100572: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589755#off-target-kinase-profiling-of-tg-100572]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com